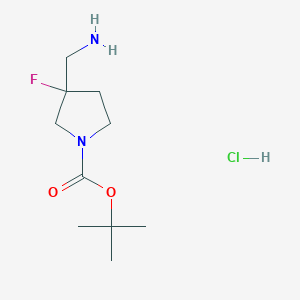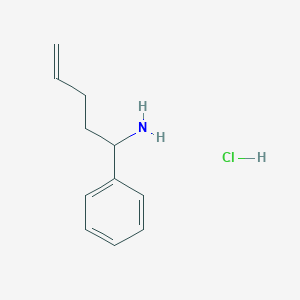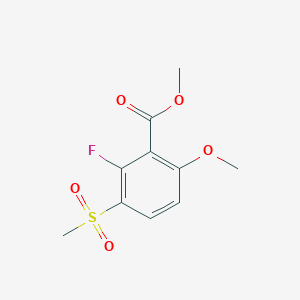![molecular formula C13H13FN2O2 B1485106 3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid CAS No. 2097965-50-7](/img/structure/B1485106.png)
3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid
Descripción general
Descripción
3-(1-[(2-Fluorophenyl)methyl]-1H-pyrazol-4-yl)propanoic acid, or 2-FPP, is a synthetic organic compound that has been studied for its potential applications in the fields of medicine and science. It is a member of the pyrazole family of compounds, which are characterized by the presence of three nitrogen atoms in a five-membered ring. 2-FPP has been studied for its ability to act as an inhibitor of enzymes, such as cyclooxygenase, and for its potential to be used as a drug target. In addition, 2-FPP has been studied for its potential to act as a fluorescent probe for the detection of certain biomolecules.
Aplicaciones Científicas De Investigación
Pharmaceutical Research: Antiviral Agents
This compound has shown potential as a precursor in the synthesis of antiviral agents. Derivatives of similar structures have been reported to exhibit inhibitory activity against influenza A and other viruses . The presence of the fluorophenyl group could be pivotal in the compound’s interaction with viral proteins, potentially leading to the development of new antiviral drugs.
Anti-inflammatory Applications
The pyrazole moiety is known for its anti-inflammatory properties. As such, this compound could be instrumental in the design of new anti-inflammatory medications. Its structural features may allow it to act on specific inflammatory pathways, providing a targeted approach to treatment .
Oncology: Anticancer Compound Development
Compounds with similar indole and pyrazole structures have been explored for their anticancer activities. The unique combination of functional groups in 3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid may offer a new avenue for the development of oncology drugs, particularly in the synthesis of small-molecule inhibitors that can target specific cancer cells .
Neurological Disorders: Neuroprotective Effects
Research into neuroprotective drugs often investigates compounds with anti-inflammatory and antioxidant properties. The structural complexity of this compound suggests potential applications in protecting neuronal cells from oxidative stress and inflammation, which are common pathological factors in neurodegenerative diseases .
Material Science: Organic Semiconductor Synthesis
The aromatic structure of this compound, combined with its potential for various substitutions, makes it a candidate for the synthesis of organic semiconductors. These materials are crucial in the development of flexible electronics and photovoltaic cells .
Agricultural Chemistry: Plant Growth Regulators
Indole derivatives, such as indole-3-acetic acid, play a significant role as plant hormones. The structural similarity suggests that 3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid could be modified to mimic or influence the activity of natural plant growth regulators, offering a synthetic alternative for agricultural applications .
Analytical Chemistry: Chromatography Standards
Due to its unique structure, this compound can serve as a standard or reference material in chromatographic analysis, helping in the identification and quantification of similar compounds in complex mixtures .
Chemical Education: Synthetic Chemistry Training
This compound’s synthesis involves multiple steps that require a variety of chemical reactions, making it an excellent teaching tool for advanced synthetic chemistry techniques in educational settings .
Propiedades
IUPAC Name |
3-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c14-12-4-2-1-3-11(12)9-16-8-10(7-15-16)5-6-13(17)18/h1-4,7-8H,5-6,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFMPZCDZIMHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



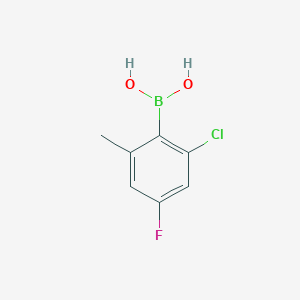
![4-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1485025.png)

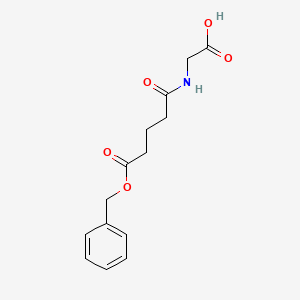

![6-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1485033.png)
![(2E)-3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485034.png)
![3-[2-(2-Amino-acetylamino)-3-(2-tert-butoxycarbonyl-ethoxy)-2-(2-tert-butoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid tert-butyl ester](/img/structure/B1485035.png)

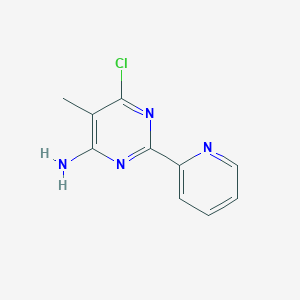
![2-[2-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B1485040.png)
